3-Cyclohexyl-4-methoxyaniline
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Overview
Description
3-Cyclohexyl-4-methoxyaniline is an organic compound that belongs to the class of anilines It features a cyclohexyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-methoxyaniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, 4-methoxynitrobenzene can be reduced to 4-methoxyaniline, which can then undergo further reactions to introduce the cyclohexyl group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reduction processes and subsequent functional group modifications. These methods are optimized for high yield and purity, often employing catalytic hydrogenation and other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the benzene ring or the cyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring or the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or acyl groups .
Scientific Research Applications
3-Cyclohexyl-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-methoxyaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The methoxy group and the cyclohexyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
Cyclohexylamine: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
3-Cyclohexyl-4-methoxyaniline is unique due to the presence of both the cyclohexyl and methoxy groups, which confer specific chemical and biological properties. This combination enhances its potential for targeted applications in various fields .
Properties
CAS No. |
55376-89-1 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-cyclohexyl-4-methoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3 |
InChI Key |
AMXMXXRSYUVHGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2CCCCC2 |
Origin of Product |
United States |
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